molecular formula C13H13N5O2 B3010453 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1001500-35-1

7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B3010453
CAS No.: 1001500-35-1
M. Wt: 271.28
InChI Key: ABCXBYGZFPVCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1001500-35-1) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine core, a fused bicyclic heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound serves as a critical synthetic intermediate for researchers developing novel therapeutic agents. The carboxylic acid functional group at the 3-position and the 1-ethyl-3-methyl-1H-pyrazol-4-yl moiety at the 7-position provide versatile handles for further synthetic modification, enabling the construction of targeted compound libraries. The pyrazolo[1,5-a]pyrimidine scaffold is a fundamental building block for designing potent and selective enzyme inhibitors . Scientific literature demonstrates that derivatives of this core structure are actively investigated as inhibitors of key signaling kinases, including Phosphoinositide 3-kinase δ (PI3Kδ) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . PI3Kδ is a validated therapeutic target for inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) , while IRAK4 is a critical mediator in the innate immune response and a promising target for neuroinflammation and inflammatory diseases . Researchers utilize this specific carboxylic acid derivative as a precursor to develop potential inhibitors that exploit hydrogen-bonding interactions within enzyme binding pockets, such as with conserved residues like Asp329 in IRAK4 . This product is offered for research purposes and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel bioactive molecules for various research programs.

Properties

IUPAC Name

7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-3-17-7-10(8(2)16-17)11-4-5-14-12-9(13(19)20)6-15-18(11)12/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXBYGZFPVCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC=NC3=C(C=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-35-1
Record name 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H13N5O2
  • Molecular Weight : 271.28 g/mol
  • CAS Number : 957509-79-4

The biological activity of pyrazolo[1,5-a]pyrimidines often involves their interaction with various biological targets, including enzymes and receptors. Specifically, this compound has shown promising results in the following areas:

Anticancer Activity

Research indicates that compounds within this class exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M) .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain enzymes, notably adenylyl cyclase type 1 (AC1), which plays a role in chronic pain signaling and memory processes:

  • Selectivity and Potency : It exhibits low micromolar potency against AC1 while maintaining selectivity over AC8, making it a candidate for further development in pain management therapies .

Case Studies

  • Antitumor Effects : In vitro studies showed that derivatives of pyrazolo[1,5-a]pyrimidine significantly reduced viability in cancer cell lines. For example, a derivative was noted to have an IC50 value of approximately 2.4 µM against AC1, highlighting its potential as an anticancer agent .
  • Fluorescent Properties : Recent investigations into the photophysical properties of pyrazolo[1,5-a]pyrimidines revealed their utility as fluorescent markers in biological imaging, particularly for identifying lipid droplets in cancer cells .

Table of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionSelective inhibition of AC1
FluorescenceBiomarker for cellular imaging

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines .

Antimicrobial Properties
Another area of investigation is the antimicrobial efficacy of this compound. Preliminary studies have shown that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized as a scaffold for designing enzyme inhibitors. For instance, it has been tested against enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of these enzymes can lead to potential therapeutic strategies for treating proliferative diseases .

Materials Science

Polymer Chemistry
In materials science, the unique structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced properties. Research has shown that incorporating such pyrazolo-pyrimidine derivatives into polymer matrices can improve thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of pyrazolo-pyrimidine derivatives on breast cancer cells. The results indicated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

In a biochemical assay aimed at evaluating the inhibitory potential against CDKs, researchers found that this compound inhibited CDK2 activity with an IC50 value of 150 nM. This suggests its potential use in developing targeted therapies for cancer treatment .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituent at Position 7 Functional Group at Position 3 Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-Ethyl-3-methyl-1H-pyrazol-4-yl Carboxylic acid 287.29* Metal coordination, drug design
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-Methoxyphenyl Carboxylic acid 283.27 Antimicrobial activity
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-Chlorophenyl Carboxylic acid 273.68 Enhanced lipophilicity
7-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Difluoromethyl, 4-methylphenyl Carboxamide 454.42 Improved bioavailability
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid None Carboxylic acid 163.14 Base structure for coordination complexes

*Calculated based on molecular formula C₁₄H₁₃N₅O₂.

Key Observations :

  • Functional Group Modifications : Replacing the carboxylic acid with a carboxamide (e.g., ) reduces polarity, enhancing blood-brain barrier penetration .

Yield Comparison :

  • Base pyrazolo[1,5-a]pyrimidine-3-carboxylic acid synthesis yields ~85–90% under optimized ultrasonic conditions .
  • Carboxamide derivatives (e.g., ) report yields >90% due to milder reaction conditions .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 2.1 0.15 (Water) 210–215 (dec.)
7-(4-Methoxyphenyl) analogue 1.8 0.20 (Water) 198–202
7-(4-Chlorophenyl) analogue 2.5 0.10 (Water) 225–228
Carboxamide derivative 3.0 0.05 (Water) 185–190

*Predicted using ChemDraw.

Key Observations :

  • The ethyl-methylpyrazole group increases LogP compared to methoxyphenyl analogues, suggesting better lipid solubility .
  • Carboxylic acid derivatives exhibit moderate aqueous solubility, critical for biological testing .

A. Metal Coordination :

The carboxylic acid group in the target compound facilitates coordination with transition metals (e.g., Ni²⁺, Mn²⁺) to form stable complexes, as demonstrated in . These complexes are explored for catalytic or magnetic materials .

Q & A

Basic Synthesis

Q: What are the established synthetic routes for preparing 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid? A: A common approach involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones derived from acetophenone) under acidic catalysis (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyrimidine core . Subsequent functionalization at position 7 is achieved via substitution reactions using heteroaryl or alkyl groups, as demonstrated in parallel synthesis protocols . Hydrazine hydrate can also be employed under controlled conditions to yield aminopyrazole intermediates, which are cyclized to form the target scaffold .

Basic Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and electronic environments (e.g., distinguishing pyrazole and pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Diffraction : For unambiguous determination of crystal structure and stereochemistry, especially when novel substituents are introduced .
  • Elemental Analysis : To validate carbon, hydrogen, and nitrogen content against theoretical values .

Advanced Synthesis Optimization

Q: How can reaction yields be improved during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives? A: Optimize reaction conditions by:

  • Catalyst Screening : KHSO₄ or trifluoroacetic acid (TFA) enhances cyclization efficiency in polar aprotic solvents (e.g., DMF) .
  • Temperature Control : Reflux in toluene or dioxane improves regioselectivity for substitutions at position 7 .
  • Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify energy barriers, reducing trial-and-error experimentation .

Data Contradictions

Q: How should researchers resolve discrepancies in substituent effects on biological activity? A: Contradictions often arise from:

  • Reaction Condition Variability : For example, hydrazine hydrate may yield cyanopyrazoles or aminopyrazoles depending on solvent polarity and temperature .
  • Stereochemical Influences : Substituents like ethyl or methyl groups at position 1 of the pyrazole ring can alter steric hindrance, affecting reactivity. Use X-ray crystallography to correlate structural features with observed bioactivity .

Computational Design

Q: How can computational methods guide the rational design of derivatives? A:

  • Reaction Path Search : Tools like ICReDD integrate quantum mechanics (QM) and machine learning to predict optimal reaction conditions for novel substitutions .
  • Docking Studies : Molecular docking with target proteins (e.g., kinases) identifies favorable interactions for pyrazolo[1,5-a]pyrimidine scaffolds, prioritizing derivatives with enhanced binding affinity .

Functionalization Strategies

Q: What methodologies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core? A:

  • Nucleophilic Substitution : Use sodium hydride or K₂CO₃ in DMF to introduce aryl or heteroaryl groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids under Pd catalysis allows diversification .
  • Reductive Amination : For introducing amine-containing substituents, as seen in peptidomimetic analogs .

Biological Activity Profiling

Q: How should researchers design experiments to evaluate the biological potential of derivatives? A:

  • In Vitro Assays : Screen against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or enzymatic activity assays .
  • SAR Studies : Correlate substituent electronegativity (e.g., cyano vs. methyl groups) with potency using regression models .
  • Metabolic Stability : Assess stability in liver microsomes to prioritize compounds with favorable pharmacokinetic profiles .

Stability and Storage

Q: What factors influence the stability of this compound during storage and experimentation? A:

  • pH Sensitivity : Carboxylic acid derivatives may degrade under strongly acidic/basic conditions; store in neutral buffers .
  • Light and Temperature : Protect from UV light and store at –20°C to prevent decomposition of the pyrimidine ring .
  • Solvent Choice : Use anhydrous DMSO or ethanol for long-term storage to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.